molecular formula C9H7NO4S2 B6606522 6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid CAS No. 2839158-42-6

6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid

Cat. No.: B6606522
CAS No.: 2839158-42-6
M. Wt: 257.3 g/mol
InChI Key: LSNNBEKTVSRIMC-UHFFFAOYSA-N
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Description

6-Methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid is a heterocyclic compound with the molecular formula C9H7NO4S2 and a molecular weight of 257.2862 g/mol . This compound features a thieno[3,2-b]pyridine core structure, which is a fused ring system containing both thiophene and pyridine rings. The methanesulfonyl group attached to the thieno ring and the carboxylic acid group attached to the pyridine ring contribute to its unique chemical properties.

Preparation Methods

The synthesis of 6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyridine derivatives.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the thieno[3,2-b]pyridine core using methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

6-Methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid undergoes various types of chemical reactions, including:

Scientific Research Applications

6-Methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-Methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-methylsulfonylthieno[3,2-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4S2/c1-16(13,14)5-2-7-6(10-4-5)3-8(15-7)9(11)12/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNNBEKTVSRIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C(S2)C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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